molecular formula C26H18O6 B15032950 Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B15032950
M. Wt: 426.4 g/mol
InChI Key: KTGKVRIGEOSZQS-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes two benzofuran rings and a phenyl group.

Preparation Methods

The synthesis of Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of Benzofuran Rings: The initial step involves the formation of benzofuran rings through cyclization reactions.

    Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the efficiency of the synthesis.

Chemical Reactions Analysis

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.

    Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-ethyl-1-benzofuran-3-carboxylate: The presence of an ethyl group can influence the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H18O6

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 5-(1-benzofuran-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H18O6/c1-2-29-26(28)23-19-15-18(12-13-21(19)32-24(23)16-8-4-3-5-9-16)30-25(27)22-14-17-10-6-7-11-20(17)31-22/h3-15H,2H2,1H3

InChI Key

KTGKVRIGEOSZQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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